4-(Butane-1-sulfonyl)-butylamine
Overview
Description
4-(Butane-1-sulfonyl)-butylamine is an organic compound that features a sulfonyl group attached to a butylamine chain
Mechanism of Action
Target of Action
Sulfone derivatives have been reported to exhibit various biological activities, including antibacterial, antifungal, antiviral, insecticidal, and herbicidal activities . Therefore, it’s plausible that 4-(Butane-1-sulfonyl)-butylamine may interact with a range of biological targets.
Mode of Action
Sulfone derivatives have been reported to interact with their targets, leading to changes in the biological activities of the targets . The specific interactions and resulting changes would depend on the nature of the target and the specific biochemical context.
Biochemical Pathways
Given the broad range of biological activities associated with sulfone derivatives, it’s likely that multiple pathways could be affected . The downstream effects would depend on the specific pathways involved and the nature of the interactions with the compound.
Result of Action
Based on the reported biological activities of sulfone derivatives, it’s plausible that the compound could have a range of effects at the molecular and cellular levels . These effects would depend on the specific targets and pathways involved.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butane-1-sulfonyl)-butylamine can be achieved through several methods. One common approach involves the reaction of butylamine with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
4-(Butane-1-sulfonyl)-butylamine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfides.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted amines and sulfonamides.
Scientific Research Applications
4-(Butane-1-sulfonyl)-butylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-(Butane-1-sulfonyl)-butylamine: Unique due to its specific sulfonyl and amine functional groups.
4-(Hexane-1-sulfonyl)-butylamine: Similar structure but with a longer carbon chain.
4-(Butane-1-sulfonyl)-hexylamine: Similar structure but with a different positioning of the amine group.
Uniqueness
This compound is unique due to its balanced reactivity and stability, making it suitable for various applications in research and industry. Its specific functional groups allow for targeted interactions with biological molecules, enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
4-butylsulfonylbutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2S/c1-2-3-7-12(10,11)8-5-4-6-9/h2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAXVIVDXUMGGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)CCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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